Furanodienon
Overview
Description
Furanodienone is a bioactive furanosesquiterpenoid derived from the rhizomes of Curcuma species, particularly Rhizoma Curcumae . It belongs to the class of furanogermacranes and is known for its significant biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Furanodienone can be synthesized through various methods, including extraction from natural sources and chemical synthesis. The extraction process typically involves the use of solvents such as ethanol, supercritical fluid, and dichloromethane . The compound is then purified and isolated through techniques like chromatography.
Industrial Production Methods
Industrial production of furanodienone involves large-scale extraction from Curcuma species using optimized solvent extraction methods. The extracted compound is then subjected to purification processes to obtain high-purity furanodienone .
Chemical Reactions Analysis
Types of Reactions
Furanodienone undergoes several types of chemical reactions, including:
Oxidation: Furanodienone can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert furanodienone into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the furanodienone molecule
Common Reagents and Conditions
Common reagents used in the reactions of furanodienone include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from the reactions of furanodienone include various oxidized and reduced derivatives, as well as substituted compounds with different functional groups .
Scientific Research Applications
Furanodienone has a wide range of scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of other bioactive compounds.
Biology: Studied for its effects on cellular processes, including apoptosis and cell cycle regulation
Medicine: Investigated for its potential as an anticancer agent, particularly in the treatment of lung and breast cancers
Industry: Utilized in the development of pharmaceuticals and other bioactive products
Mechanism of Action
Furanodienone exerts its effects through several molecular mechanisms:
Apoptosis Induction: Furanodienone induces apoptosis in cancer cells by activating caspase-9 and caspase-3, disrupting mitochondrial function, and promoting the production of reactive oxygen species (ROS)
Cell Cycle Arrest: It causes cell cycle arrest at the G0/G1 phase by modulating the expression of cyclin D1, cyclin-dependent kinase 4 (CDK4), and CDK inhibitor p21Cip1.
Signaling Pathways: Furanodienone affects various signaling pathways, including the Wnt signaling pathway and the EGFR/HER2 signaling pathway
Comparison with Similar Compounds
Furanodienone is unique among furanosesquiterpenoids due to its potent biological activities. Similar compounds include:
Furanodiene: Another furanosesquiterpenoid with anticancer properties.
Germacrone: A sesquiterpenoid with anti-inflammatory and anticancer activities.
Curdione: A sesquiterpenoid known for its antimicrobial and anticancer properties.
Furanodienone stands out due to its specific molecular targets and pathways, making it a promising candidate for further research and development in various scientific fields .
Properties
IUPAC Name |
3,6,10-trimethyl-8,11-dihydro-7H-cyclodeca[b]furan-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O2/c1-10-5-4-6-11(2)8-14-15(13(16)7-10)12(3)9-17-14/h6-7,9H,4-5,8H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVOHELPNOXGRBQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(CC(=CCC1)C)OC=C2C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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